Quaternium 15

Description

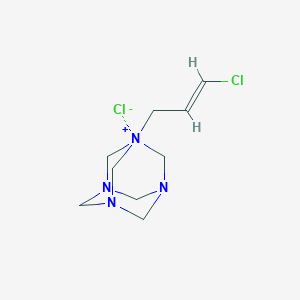

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(3-chloroprop-2-enyl)-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClN4.ClH/c10-2-1-3-14-7-11-4-12(8-14)6-13(5-11)9-14;/h1-2H,3-9H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHVLWKBNNSRRR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N2CN3CN1C[N+](C2)(C3)CC=CCl.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024760 | |

| Record name | N-(3-Chloroallyl)hexaminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

Decomposes above 60 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1380 | |

| Record name | N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility at 25 °C (g/100 g): water 127.2, Solubility at 25 °C (g/100 g): mineral oil <0.1, isopropanol <0.1, ethanol 2.4, methanol 20.8, glycerine 12.6, propylene glycol 18.7, In organic solvents at 25 °C, g/100 g: methanol = 20.8, propylene glycol = 18.7, glycerine = 12.6, ethanol = 2.04, isopropanol = <0.1, mineral oil = <0.1, Soluble in water and methanol; almost insoluble in acetone, In water, 127.2 g/100 g water @ 25 °C | |

| Details | USEPA; Reregistration Eligibility Decision (REDs) Database on Dowicil CTAC. EPA 738-R-95-017. April 1995. Available from, as of Jun 12, 2002: https://www.epa.gov/oppsrrd1/reregistration/status.htm | |

| Record name | N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.4 g/cu cm (bulk density), Off-white powder with slight amine odor. Bulk density (25 °C): 0.44 g/cu cm. VP (25 °C): 1X10-9 mm Hg. Miscible with water /cis-Quaternium-15/ | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1380 | |

| Record name | N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

<1.0X10-7 mm Hg at 25 °C | |

| Details | USEPA; Reregistration Eligibility Decision (REDs) Database on Dowicil CTAC. EPA 738-R-95-017. April 1995. Available from, as of Nov 14, 2012: https://www.epa.gov/oppsrrd1/reregistration/status.htm | |

| Record name | N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Cream colored powder, White- to cream-colored powder | |

CAS No. |

4080-31-3 | |

| Record name | Quaternium 15 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4080-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quaternium-15 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14198 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(3-Chloroallyl)hexaminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

178-210 °C | |

| Details | USEPA; Reregistration Eligibility Decision (REDs) Database on Dowicil CTAC. EPA 738-R-95-017. April 1995. Available from, as of Jun 12, 2002: https://www.epa.gov/oppsrrd1/reregistration/status.htm | |

| Record name | N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Pathways and Derivatization Chemistry of Quaternium 15

Primary Synthetic Routes: Hexamethylenetetramine and 1,3-Dichloropropene Reactions

The principal industrial synthesis of Quaternium-15 involves the reaction of two key starting materials: hexamethylenetetramine and 1,3-dichloropropene. atamanchemicals.comwikipedia.org This method is a straightforward and established route for the production of this compound.

The reaction proceeds through a nucleophilic substitution mechanism, specifically an SN2 pathway. In this process, the nitrogen atom of hexamethylenetetramine, a heterocyclic amine with a distinctive cage-like structure, acts as a nucleophile. It attacks the electrophilic carbon atom of 1,3-dichloropropene, leading to the displacement of a chloride ion and the formation of the quaternary ammonium (B1175870) salt.

A notable outcome of this synthesis is the production of Quaternium-15 as a mixture of geometric isomers, namely the cis (Z) and trans (E) isomers. atamanchemicals.comwikipedia.org The geometry is determined by the configuration around the double bond in the chloroallyl group. While the mixed isomers find use in various industrial applications, the isolated cis-isomer is predominantly utilized in cosmetic formulations. atamanchemicals.comatamanchemicals.com

Table 1: Summary of the Primary Synthetic Route for Quaternium-15

| Reactant 1 | Reactant 2 | Reaction Type | Product(s) |

| Hexamethylenetetramine | 1,3-Dichloropropene | Nucleophilic Substitution (SN2) | cis- and trans-Quaternium-15 mixture |

Stereoselective Synthetic Methodologies for Quaternium-15 Isomers

While the standard synthesis of Quaternium-15 yields a mixture of cis and trans isomers, the specific stereoselective synthesis of either the cis or trans isomer is not well-documented in publicly available scientific literature. The preferential use of the cis-isomer in the cosmetics industry suggests that methods for its isolation or stereoselective synthesis exist. atamanchemicals.comatamanchemicals.com However, detailed methodologies for achieving this stereoselectivity are not readily found in the reviewed sources. General principles of stereoselective synthesis, such as the use of specific catalysts or chiral auxiliaries, could theoretically be applied, but their specific application to Quaternium-15 synthesis is not described.

Derivatization Chemistry and Chemical Analog Generation

The chemical structure of Quaternium-15, featuring a reactive chloroallyl group, presents opportunities for derivatization to generate chemical analogs with potentially modified properties. Possible, though not extensively documented, derivatization reactions could include:

Substitution Reactions: The chlorine atom on the allyl group is a leaving group and could be displaced by other nucleophiles, such as amines or thiols, to create new derivatives.

Oxidation Reactions: The double bond in the chloroallyl group could be a target for oxidation, potentially introducing new functional groups like epoxides or diols.

Reduction Reactions: The double bond could also be reduced to a single bond, altering the geometry and reactivity of the side chain.

Despite these theoretical possibilities, specific examples and detailed research findings on the derivatization of Quaternium-15 and the systematic generation of its chemical analogs are not extensively covered in the available literature. Research on the synthesis and reactions of related azoniaadamantane derivatives may offer insights into potential derivatization pathways. nih.gov

Advanced Analytical Methodologies for Quaternium 15 Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in elucidating the molecular structure and confirming the identity of Quaternium-15.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of Quaternium-15. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. The identity of test substances like DOWICIL™ 150 Antimicrobial has been confirmed using ¹H and ¹³C NMR. europa.eu For instance, in ¹H NMR spectra of Quaternium-15 in D₂O, signals corresponding to the methylene (B1212753) protons of the hexamethylenetetramine (HMTA) cage and the chloroallyl protons can be observed. Specifically, the HMTA methylene protons appear around δ 3.2 ppm, while the chloroallyl protons are found at approximately δ 5.8 ppm. Analysis of different batches of CTAC (cis-1-(3-chlorallyl)-3,5,7-triaza-1-azoniaadamantane chloride) has utilized NMR to determine the percentage of the active ingredient. europa.eu

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry Applications

Mass spectrometry (MS) is a key technique for determining the molecular weight and fragmentation pattern of Quaternium-15, which aids in its identification. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further confirming the elemental composition. europa.eu The chemical formula for the Quaternium-15 free base is C9H16ClN4, with an exact mass of 215.1063492. massbank.eumassbank.eu

Liquid chromatography coupled with electrospray ionization and a quadrupole time-of-flight (LC-ESI-QTOF) analyzer is a common setup for MS analysis of Quaternium-15. massbank.eumassbank.eunih.govmassbank.eu In positive ion mode, the precursor ion [M+H]⁺ is observed. massbank.eumassbank.eumassbank.eu The fragmentation of Quaternium-15 is influenced by the collision energy. At a collision energy of 10 eV, prominent fragment ions are observed at m/z 125.0954, 123.1163, 143.1034, and 157.0817. nih.gov Increasing the collision energy to 20 eV results in a major peak at m/z 125.0955. nih.gov At 30 eV, the base peak is at m/z 264.2316 from a precursor m/z of 216.1136. massbank.eu These fragmentation patterns are crucial for the structural confirmation of the compound. libretexts.org

Table 1: High-Resolution Mass Spectrometry Data for Quaternium-15

| Parameter | Value | Source |

| Instrument | Bruker maXis Impact | nih.gov |

| Instrument Type | LC-ESI-QTOF | nih.gov |

| Ionization Mode | Positive | nih.gov |

| Precursor Adduct | [M+H]⁺ | nih.gov |

| Precursor m/z | 216.1136 | nih.gov |

| Collision Energy | 10 eV | nih.gov |

| Top 5 Peaks (m/z) | 125.0954, 123.1163, 143.1034, 157.0817 | nih.gov |

| Collision Energy | 20 eV | nih.gov |

| Top Peak (m/z) | 125.0955 | nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV/Vis) Spectroscopic Analysis

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is used to identify the functional groups present in Quaternium-15. The identity of commercial products containing Quaternium-15, such as DOWICIL™ 150 and DOWICIL 200, has been confirmed using IR spectroscopy. europa.eu Characteristic peaks in the FTIR spectrum include a C=N stretch around 1650 cm⁻¹ and a C-Cl bend at approximately 750 cm⁻¹, which confirm the formation of the product. Vibrations of the methyl groups of the quaternary ammonium (B1175870) moiety can also be observed. researchgate.net FTIR analysis can be used to monitor the progress of reactions involving Quaternium-15. researchgate.net

Ultraviolet-Visible (UV/Vis) spectroscopy is less specific for structural elucidation but can be used for quantification, often in conjunction with chromatographic techniques. For instance, in HPLC methods, a UV detector can be used to quantify Quaternium-15 after it has been separated from other components in a sample. scribd.comjfda-online.com

Chromatographic Separation and Detection Techniques

Chromatographic methods are essential for separating Quaternium-15 from complex mixtures before its detection and quantification.

Gas Chromatography (GC) Methodologies

Gas chromatography (GC) can be employed for the analysis of Quaternium-15, often requiring a derivatization step to improve its volatility and thermal stability. sigmaaldrich.com One approach involves derivatization with 2,4-dinitrophenylhydrazine, followed by analysis using GC coupled with time-of-flight mass spectrometry (GC-TOFMS). dntb.gov.ua Another method uses derivatization with p-toluenesulfonic acid in ethanol, with subsequent analysis by GC-MS or GC with flame ionization detection (GC-FID). acs.org These methods have been developed to determine the levels of formaldehyde (B43269) released from preservatives like Quaternium-15 in cosmetic products. acs.org The purity and impurities of Quaternium-15 have also been assessed using GC. europa.eu

Table 2: GC Method Parameters for Formaldehyde Released from Quaternium-15

| Parameter | Method 1 | Method 2 |

| Derivatization Agent | 2,4-dinitrophenylhydrazine | p-toluenesulfonic acid in ethanol |

| Detection | GC-TOFMS dntb.gov.ua | GC-MS or GC-FID acs.org |

| Application | Analysis of formaldehyde released from preservatives | Quantification of formaldehyde in cream cosmetics |

Liquid Chromatography (LC) Methodologies

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a widely used and robust technique for the determination of Quaternium-15 in cosmetic products. jfda-online.comoup.comresearchgate.net

Several LC methods have been developed for this purpose. One common approach is reverse-phase HPLC. oup.comoup.com For example, a method using a pellicular reverse-phase C18 column can separate Quaternium-15 from other preservatives. oup.comoup.com Detection can be achieved through post-column derivatization where formaldehyde released from the eluted Quaternium-15 reacts with a reagent like ammonium acetate-buffered 2,4-pentanedione to form a fluorescent derivative, which can be detected with high sensitivity. oup.comoup.com

Hydrophilic interaction liquid chromatography (HILIC) is another effective technique, particularly for separating polar compounds like Quaternium-15. A ZIC-HILIC column has been shown to be suitable for detecting and quantifying Quaternium-15, along with other formaldehyde-releasing preservatives. scribd.com The mobile phase for HILIC often consists of a gradient of acetonitrile (B52724) and an aqueous buffer. scribd.com It has been noted that when using LC-MS with a Cogent Diamond Hydride™ HPLC column, two peaks with the same mass-to-charge ratio may be observed, which is attributed to the chromatographic separation of the cis and trans isomers of Quaternium-15. mtc-usa.com

LC coupled with tandem mass spectrometry (LC-MS/MS) provides high selectivity and sensitivity for the analysis of Quaternium-15, even in complex biological matrices like human blood. dphen1.com

Table 3: LC Methodologies for Quaternium-15 Analysis

| Technique | Column | Detection | Key Findings |

| Reverse-Phase HPLC | Pellicular C18 | Post-column derivatization with fluorescence detection | Separates Quaternium-15 from other preservatives; detection limit of 1 µg/mL. oup.comoup.com |

| HILIC | ZIC-HILIC | UV detection | Suitable for quantifying Quaternium-15 in skin creams; detection limit of 0.2 mg/mL. scribd.com |

| LC-MS | Cogent Diamond Hydride™ | Mass Spectrometry | Can separate cis and trans isomers of Quaternium-15. mtc-usa.com |

| LC-MS/MS | Kinetex C18 | Triple Quadrupole MS | Used for detecting Quaternium-15 in human blood samples. dphen1.com |

Electro-Analytical Chemistry Methods

Electro-analytical methods are a category of techniques that utilize the measurement of potential (volts) and/or current (amperes) within an electrochemical cell to ascertain information about an analyte. msu.edu These techniques are prized for their sensitivity, selectivity, and adaptability to various sample matrices. Key methods applicable to the characterization of ionic compounds like Quaternium-15 include potentiometry, voltammetry, and electrochemical impedance spectroscopy.

Potentiometry measures the potential difference between two electrodes under zero current conditions. msu.edu The core of this technique often involves an ion-selective electrode (ISE), which exhibits a potential response that is dependent on the concentration of a specific ion in the solution. scispace.com For a compound like Quaternium-15, a potentiometric sensor could be developed by embedding a specific ionophore within a polymeric membrane. abechem.com The potential of the sensor would then be correlated to the Quaternium-15 concentration, enabling direct and often real-time measurements. metrohm-dropsens.commdpi.com

Voltammetry involves applying a controlled potential to a working electrode and measuring the resulting current, which is proportional to the analyte's concentration. msu.edu Techniques like cyclic voltammetry and stripping voltammetry are used to study electroactive species, providing insights into their redox behavior and allowing for highly sensitive quantification. iitism.ac.inmdpi.com The applicability of voltammetry to Quaternium-15 would depend on its ability to be oxidized or reduced within the available potential window.

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique that characterizes the electrochemical properties of a system by measuring its impedance over a range of frequencies. ethz.ch In the context of Quaternium-15, EIS could be used to study its interaction with surfaces or its presence in a solution. For instance, a study on the related compound Quaternium-73 utilized EIS with metal oxide nanoparticle-modified carbon paste electrodes for its determination. dyu.edu.tw The method was based on the principle that an increase in the Quaternium-73 concentration led to a decrease in the electron-transfer resistance (Ret) at the electrode surface. dyu.edu.tw This relationship allows for quantitative analysis. dyu.edu.tw

Table 1: Example of Electro-analytical Method for a Quaternary Ammonium Compound (Quaternium-73)

| Technique | Electrode System | Measured Parameter | Key Finding | Quantitative Range | Source |

|---|---|---|---|---|---|

| Electrochemical Impedance Spectroscopy (EIS) | Metal Oxide Nanoparticle-Modified Carbon Paste Electrode | Electron-Transfer Resistance (Ret) | The reciprocal of Ret (1/Ret) is linearly proportional to the concentration of Quaternium-73. | Limit of Quantitation (LOQ): 3.73 µM | dyu.edu.tw |

Advanced Microscopy Techniques in Quaternium-15 Surface Interaction Studies (e.g., Atomic Force Microscopy)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of surfaces at the nanoscale. journalofoptometry.org It functions by scanning a sharp tip over a sample surface, and it can be operated in various environments, including air and liquid, making it ideal for studying biological and chemical interactions. journalofoptometry.orgqns.science AFM is not only used for imaging but also for quantifying surface properties like roughness and measuring intermolecular forces such as adhesion. uwo.caresearchgate.net

While direct AFM studies on Quaternium-15 are not prominent in the reviewed literature, research on analogous systems demonstrates the potential of this technique. For example, one study used AFM to investigate how a synthetic peptide, CM15, remodeled supported lipid bilayers. mdpi.com The researchers observed the formation of void-like defects and quantified an increase in surface roughness with rising peptide concentrations. mdpi.com Another study demonstrated that AFM could detect changes in the morphology and adhesion forces of polypropylene (B1209903) film surfaces after UV/ozone treatment. uwo.ca Such methodologies could be directly applied to investigate the interaction of Quaternium-15 with skin, hair, or cell membrane models. nih.govmdpi.comresearchgate.net

Table 2: Research Findings from Analogous AFM Surface Interaction Studies

| System Studied | Parameter Measured | Concentration / Condition | Observed Effect | Source |

|---|---|---|---|---|

| Peptide CM15 on Supported Lipid Bilayer | Surface Morphology | > 5 µM | Widespread defects leading to complete membrane disruption. | mdpi.com |

| RMS Roughness | 0.2 µM to 5 µM | Exponential increase in roughness as peptide concentration increased. | ||

| UV/Ozone-Treated Polypropylene Film | Surface Morphology | 15 min treatment | Formation of a mixture of small mounds and large droplets on the surface. | uwo.ca |

| Adhesion Force | Untreated vs. 15 min treatment | Force increased from 4.3 nN (untreated) to 13.3 nN (treated). |

Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression in Response to Quaternium-15 Exposure

Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a molecular biology technique used to amplify and simultaneously quantify a targeted DNA molecule. It is a fundamental tool for measuring gene expression by quantifying the levels of messenger RNA (mRNA) for specific genes. researchgate.net By analyzing changes in gene expression, scientists can gain insights into the cellular and molecular pathways affected by exposure to a chemical compound. nih.govjournal-imab-bg.org

The impact of Quaternium-15 on gene expression has been investigated in the marine mussel Mytilus galloprovincialis. researchgate.net In a recent study, mussels were exposed to different concentrations of Quaternium-15 over 7 and 14 days, and the expression of several key genes involved in cellular stress and metabolism was analyzed in the gills and digestive gland (DG) using qPCR. researchgate.net

The study focused on genes related to oxidative stress, such as Manganese Superoxide Dismutase (MnSod) and Copper/Zinc Superoxide Dismutase (Cu/ZnSod), the detoxification enzyme Cytochrome P450 (CYP4Y1), and the cellular stress response protein Heat Shock Protein 70 (Hsp70). researchgate.net The results revealed significant modulation of these genes, indicating a cellular response to the presence of Quaternium-15. For example, after 14 days of exposure, the expression of MnSod was significantly upregulated in the gills at both tested concentrations. researchgate.net Similarly, Hsp70 expression was notably increased in the digestive gland. researchgate.net These findings demonstrate that qPCR is a highly effective method for characterizing the biological response to Quaternium-15 at the molecular level.

Table 3: Modulation of Gene Expression in Mytilus galloprovincialis Gills and Digestive Gland (DG) Following Quaternium-15 Exposure

| Gene | Tissue | Exposure Time | Quaternium-15 Concentration | Fold Change vs. Control (Mean ± SD) | Source |

|---|---|---|---|---|---|

| MnSod | Gills | 14 days | 0.5 mg/L | ~2.2 | researchgate.net |

| 1.0 mg/L | ~2.5 | ||||

| Hsp70 | Digestive Gland (DG) | 14 days | 0.5 mg/L | ~2.0 | |

| 1.0 mg/L | ~2.1 |

Computational Chemistry and Molecular Modeling of Quaternium 15

Theoretical Frameworks for Quaternium-15 Molecular Studies

The investigation of a molecule with the structural complexity of Quaternium-15, which features a rigid adamantane (B196018) cage, a quaternary nitrogen center, and a reactive chloroallyl group, necessitates sophisticated computational models. These models are broadly categorized into quantum chemical approaches and classical mechanics.

Quantum Chemical Approaches (e.g., Hartree-Fock, Density Functional Theory (DFT), Møller-Plesset Perturbation Theory, Configuration Interaction Theory, Coupled Cluster Theory)

Quantum chemical methods are employed to solve the electronic structure of Quaternium-15, providing detailed information about its geometry, stability, and electronic properties.

Hartree-Fock (HF) Theory : As a foundational ab initio method, Hartree-Fock calculates the ground-state electronic wavefunction and energy. While it systematically approximates the electron-electron interactions, it serves as a common starting point for more advanced calculations. For molecules like adamantane and its derivatives, HF methods have been used to obtain initial geometries and molecular orbitals. qsym2.devresearchgate.netresearchgate.netrsc.org

Density Functional Theory (DFT) : DFT is a widely used method that maps the many-electron problem onto a simpler one based on the electron density. It offers a favorable balance between computational cost and accuracy. Studies on adamantane derivatives frequently employ DFT with hybrid functionals like B3LYP to investigate structural and electronic properties. researchgate.netmdpi.com For instance, DFT calculations have been successfully used to study the interaction of Quaternium-15 with antimonene nanosheets, providing insights into adsorption energies, charge transfer, and changes in the density of states upon interaction. researchgate.netresearchgate.net

Møller-Plesset (MP) Perturbation Theory : This method improves upon the Hartree-Fock results by adding electron correlation effects as a perturbation. Second-order Møller-Plesset theory (MP2) is particularly common for obtaining more accurate energies and geometries. researchgate.netnih.gov It is a well-established method for studying non-covalent interactions and has been applied to various quaternary ammonium (B1175870) compounds. acs.org

Configuration Interaction (CI) and Coupled Cluster (CC) Theory : These are highly accurate, albeit computationally expensive, methods that provide a more complete treatment of electron correlation. Coupled Cluster theory, especially with single, double, and perturbative triple excitations [CCSD(T)], is often considered the "gold standard" in quantum chemistry for calculating accurate energies and properties of small to medium-sized molecules. mdpi.comnih.gov Such methods are used to benchmark the results from more cost-effective approaches like DFT for related adamantane and quaternary ammonium systems. mdpi.comnih.gov

The selection of a specific quantum chemical method and basis set is crucial and depends on the property being investigated. The table below summarizes common approaches used for structurally similar molecules.

| Method | Common Functionals/Levels | Basis Set Examples | Typical Applications for Adamantane-like Structures | Reference(s) |

| Hartree-Fock (HF) | Restricted/Unrestricted HF | 6-31G*, cc-pVDZ | Initial geometry optimization, Molecular orbital analysis | qsym2.devresearchgate.netrsc.org |

| Density Functional Theory (DFT) | B3LYP, PBE, wB97XD | 6-31G(d,p), 6-311++G | Geometry optimization, Vibrational frequencies, Electronic properties (HOMO/LUMO), Reaction mechanisms, Adsorption studies | researchgate.netmdpi.comresearchgate.net |

| Møller-Plesset Perturbation Theory | MP2 | 6-311G, aug-cc-pVTZ | Accurate energetics, Non-covalent interactions, Geometry refinement | researchgate.netnih.govacs.org |

| Coupled Cluster (CC) | CCSD, CCSD(T) | cc-pVDZ, cc-pVTZ | High-accuracy benchmark energies, Ionization potentials, Electron affinities | mdpi.comnih.govnih.gov |

Classical Molecular Mechanics and Molecular Dynamics Simulations

For studying the dynamic behavior of Quaternium-15, especially in solution or in complex with other molecules, classical methods are indispensable.

Molecular Mechanics (MM) : MM methods use a simplified, classical physics-based model (a force field) to calculate the potential energy of a system. This approach is computationally much faster than quantum mechanics, allowing for the study of much larger systems and longer timescales.

Molecular Dynamics (MD) Simulations : MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles evolve over time. MD simulations are powerful tools for exploring the conformational landscape, solvation effects, and dynamic interactions of molecules. semanticscholar.orgcdnsciencepub.comnih.govtandfonline.com For quaternary ammonium salts, MD simulations have been used to investigate their distribution and orientation in different environments, such as at interfaces or within lipid bilayers. nih.govresearchgate.net For adamantane, MD simulations have successfully modeled its phase transitions and reorientational motion in the solid state. cdnsciencepub.comtandfonline.com

Molecular Structure and Reactivity Modeling of Quaternium-15

Computational modeling provides specific, quantitative data on the structure and potential reactivity of Quaternium-15.

Geometry Optimization and Potential Energy Surface Analysis

Geometry optimization is a fundamental computational procedure used to find the three-dimensional arrangement of atoms that corresponds to a minimum on the potential energy surface (PES). faccts.destackexchange.comresearchgate.net This process yields the most stable structure of the molecule, providing precise information on bond lengths, bond angles, and dihedral angles.

The potential energy surface is a mathematical landscape that relates the energy of a molecule to its geometry. By systematically changing specific coordinates (e.g., a dihedral angle) and optimizing the remaining geometry at each step, a relaxed PES scan can be performed. uni-muenchen.deresearchgate.net This analysis is crucial for identifying energy barriers between different conformations and locating transition states for chemical reactions, such as the mechanism of formaldehyde (B43269) release from the quaternium compound.

Conformational Analysis and Isomer Stability Prediction

Quaternium-15 exists as cis and trans isomers with respect to the chloroallyl group. atamanchemicals.com Furthermore, the adamantane cage itself is rigid, but the chloroallyl side chain can adopt different orientations. Conformational analysis aims to identify all stable low-energy conformers and rank them by their relative energies. taltech.eenih.govethz.ch Methods like DFT and MP2 are used to calculate the energies of these different conformers, allowing for the prediction of the most abundant isomer under given conditions. The stability of isomers is critical as it can influence the molecule's reactivity and biological interactions.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Vibrational Modes, UV/Vis Absorption)

Computational chemistry can predict various spectroscopic properties, which are invaluable for interpreting experimental data and confirming molecular structure. Experimental identification of Quaternium-15 has been confirmed using IR and NMR spectroscopy. europa.eu

IR Vibrational Modes : After a geometry optimization, the calculation of the Hessian matrix (the matrix of second derivatives of energy with respect to atomic coordinates) yields the harmonic vibrational frequencies. researchgate.netscm.comlibretexts.orgtanta.edu.eg The resulting frequencies and their corresponding intensities can be used to simulate an infrared (IR) spectrum, which can then be compared with experimental spectra to verify the structure.

NMR Chemical Shifts : Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated using methods like DFT. These calculations provide a theoretical spectrum that aids in the assignment of peaks in experimental ¹H and ¹³C NMR spectra.

UV/Vis Absorption : Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies, which correspond to the absorption of light in the ultraviolet-visible (UV/Vis) range. joaquinbarroso.com This allows for the prediction of the λ_max_ (wavelength of maximum absorption) and helps understand the electronic transitions occurring within the molecule.

The table below outlines the types of spectroscopic data that can be predicted computationally.

| Spectroscopic Technique | Predicted Property | Computational Method | Typical Information Gained |

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) & Intensities | DFT, MP2 | Identification of functional groups, Confirmation of structure, Vibrational normal modes libretexts.org |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (δ, ppm), Coupling Constants (J, Hz) | DFT (GIAO method) | Assignment of ¹H and ¹³C signals, Structural elucidation, Conformational information |

| Ultraviolet-Visible (UV/Vis) Spectroscopy | Excitation Energies (eV) & Wavelengths (λ, nm) | TD-DFT | Prediction of λ_max, Identification of electronic transitions (e.g., n→π, π→π) |

Simulation of Quaternium-15 Chemical Interactions and Reaction Mechanisms

Computational modeling serves as a powerful tool to elucidate the complex chemical behavior of Quaternium-15 at a molecular level. These simulations provide insights into interaction mechanisms and reaction kinetics that are often difficult to capture through experimental methods alone.

Quaternium-15, as a quaternary ammonium salt, is utilized in various industrial applications, including as a component in metal-working fluids. wikipedia.org Its potential interaction with metal surfaces, such as carbon steel, is of significant interest, particularly in the context of corrosion inhibition. While direct computational studies modeling the adsorption of Quaternium-15 on carbon steel are not extensively documented in publicly available literature, the principles of such modeling can be inferred from studies on similar quaternary ammonium compounds (QACs) and surfactants. mdpi.comresearchgate.netdntb.gov.ua

Computational approaches like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are instrumental in this area. dntb.gov.ua DFT calculations can elucidate the electronic properties of the Quaternium-15 molecule and the carbon steel surface, predicting the nature of the adsorption. mdpi.comdntb.gov.ua These calculations help determine whether the adsorption is primarily physisorption, driven by electrostatic interactions, or chemisorption, involving the formation of chemical bonds. mdpi.com For many QACs, the positively charged nitrogen center and the presence of other functional groups allow for electrostatic attraction to the negatively charged metal surface in acidic or neutral solutions. researchgate.net

MD simulations can model the dynamic behavior of Quaternium-15 molecules at the interface with the carbon steel surface in an aqueous environment. These simulations can visualize the orientation of the molecule upon adsorption and the formation of a protective film. The results of these simulations often correlate with experimental findings from techniques like weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy. mdpi.comresearchgate.net For instance, the adsorption of similar inhibitors on carbon steel has been shown to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. mdpi.comresearchgate.netmedcraveonline.com

Table 1: Key Parameters in Adsorption Modeling of Quaternary Ammonium Compounds on Carbon Steel

| Parameter | Description | Typical Findings for QACs | Computational Method |

| Adsorption Energy (Eads) | The energy released or absorbed when an inhibitor molecule adsorbs onto the metal surface. | Negative values indicate a spontaneous adsorption process. | DFT, MD Simulations |

| Gibbs Free Energy of Adsorption (ΔG°ads) | Indicates the spontaneity and type of adsorption (physisorption or chemisorption). | Values around -20 kJ/mol or less suggest physisorption; values around -40 kJ/mol or more suggest chemisorption. mdpi.com | Derived from experimental isotherms, supported by DFT |

| Molecular Orientation | The spatial arrangement of the inhibitor molecule on the metal surface. | Flat-lying or tilted orientations are common to maximize surface coverage. | MD Simulations |

| Frontier Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals, indicating the molecule's ability to donate or accept electrons. | Energy gap (ΔE) helps predict reactivity and inhibition efficiency. | DFT |

This table is a generalized representation based on studies of various quaternary ammonium compounds as corrosion inhibitors.

A combined theoretical and experimental approach on Quaternium-15 (Q15) as a surfactant for carbon steel in 1 M HCl has been noted, suggesting that such specific modeling has been undertaken. dntb.gov.ua

A key aspect of Quaternium-15's chemical behavior is its function as a formaldehyde-releasing preservative. wikipedia.orgatamanchemicals.comnih.gov The simulation of its chemical kinetics and reaction pathways primarily revolves around this decomposition process. The release of formaldehyde occurs through the hydrolysis of the Quaternium-15 molecule, a reaction that can be influenced by factors such as pH and temperature. wikipedia.orgatamanchemicals.com

At low pH, Quaternium-15 is expected to undergo acid hydrolysis via the Delepine reaction, leading to a significant release of formaldehyde. wikipedia.orgatamanchemicals.com Computational chemistry can model this reaction pathway, identifying transition states and calculating activation energies. This provides a quantitative understanding of the reaction rate under different conditions.

Software designed for chemical kinetics simulation, such as CHEMical KINetics SimuLATOR (Chemkinlator) or those utilizing packages like DifferentialEquations.jl in Julia, can be employed to model the complex set of reactions involved. researchgate.netyoutube.comredalyc.org These tools solve the system of ordinary differential equations that describe the concentration changes of reactants, intermediates, and products over time. researchgate.netyoutube.com

For Quaternium-15, a kinetic model would include the forward and reverse reactions of its hydrolysis, as well as any subsequent reactions of the degradation products. The simulation can predict the rate of formaldehyde release and the half-life of Quaternium-15 in a given formulation.

Table 2: Simulated Kinetic Parameters for Formaldehyde Release

| Parameter | Description | Influencing Factors | Simulation Software Examples |

| Rate Constant (k) | A proportionality constant relating the rate of a reaction to the concentration of reactants. | Temperature, pH, solvent | Cantera, Chemkin, ReactionMechanismSimulator.jl youtube.com |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Catalysts, reaction mechanism | DFT, Ab initio methods |

| Half-life (t1/2) | The time required for the concentration of Quaternium-15 to reduce to half its initial value. | Initial concentration, rate constant | Chemical kinetics simulation software researchgate.netyoutube.com |

| Reaction Order | The relationship between the rate of a reaction and the concentration of a species. | Determined by the reaction mechanism | Derived from experimental data and confirmed by simulation |

This table represents typical parameters that would be determined in a kinetic simulation of Quaternium-15 decomposition.

Simulations can also explore the formation of other potential byproducts. For instance, concerns have been raised about the potential for Quaternium-15 to release nitrosamines, which are carcinogenic. atamanchemicals.com Reaction pathway simulations could investigate the conditions under which such reactions might occur.

Computational Approaches for Environmental Fate and Transformation Prediction of Quaternium-15

Computational models are increasingly used to predict the environmental fate and transformation of chemicals, providing valuable data for risk assessment, especially when experimental data is limited. habitablefuture.orgmdpi.com For Quaternium-15, these models can estimate its distribution in various environmental compartments (air, water, soil, sediment) and predict its degradation pathways and products.

Environmental fate models, such as multimedia compartmental models (MCMs), can predict the partitioning of Quaternium-15 in the environment based on its physicochemical properties. mdpi.com Key properties for these models include water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). acs.org Quaternium-15 has high water solubility and low volatility, which suggests it will predominantly be found in the aquatic and soil compartments. nih.govacs.org

Models like the EPA's Toxicity Forecaster (ToxCast) and the Estimation Program Interface (EPI) SuiteTM can predict these properties and subsequent environmental fate. habitablefuture.org For example, atmospheric fate models suggest that due to its low vapor pressure, Quaternium-15 will exist in both vapor and particulate phases. nih.gov The vapor phase is expected to be degraded by photochemically-produced hydroxyl radicals. nih.gov

Transformation prediction models focus on the chemical and biological degradation of Quaternium-15. These models can predict the products of hydrolysis, photolysis, and biodegradation. The primary degradation pathway for Quaternium-15 is hydrolysis, leading to the release of formaldehyde. wikipedia.orgatamanchemicals.com Computational models can simulate this process under various environmental conditions (e.g., pH of natural waters).

The outputs of these computational predictions are crucial for determining the Predicted No-Effect Concentration (PNEC), which is a key value in environmental risk assessment. industrialchemicals.gov.au

Table 3: Computationally Predicted Environmental Properties and Fate of Quaternium-15

| Property/Process | Predicted Outcome | Significance | Modeling Tool/Approach |

| Partitioning | |||

| Air/Water/Soil Distribution | Predominantly in water and soil due to high solubility and low volatility. nih.govacs.org | Determines the environmental compartments of highest exposure. | Multimedia Compartmental Models (MCMs) mdpi.com |

| Transformation | |||

| Atmospheric Degradation | Vapor-phase reaction with hydroxyl radicals. nih.gov | A pathway for removal from the atmosphere. | Atmospheric fate models (e.g., AOPWIN™ in EPI Suite™) |

| Hydrolysis | Releases formaldehyde, rate is pH-dependent. wikipedia.orgatamanchemicals.com | A primary degradation pathway in aquatic environments. | Hydrolysis prediction models |

| Biodegradation | Potentially limited, leading to persistence. researchgate.net | Affects the overall persistence in the environment. | Biodegradation probability programs (e.g., BIOWIN™ in EPI Suite™) |

| Toxicity Prediction | |||

| Aquatic Toxicity | Algae are a sensitive trophic level. industrialchemicals.gov.au | Used to derive the Predicted No-Effect Concentration (PNEC). industrialchemicals.gov.au | QSAR (Quantitative Structure-Activity Relationship) models, ToxCast habitablefuture.org |

This table summarizes predictions based on the physicochemical properties of Quaternium-15 and the application of standard environmental fate models.

Chemical Reaction Mechanisms of Quaternium 15

Formaldehyde (B43269) Release Mechanisms: Chemical Pathways and Kinetic Influencing Factors

The primary mechanism by which Quaternium-15 exerts its antimicrobial effect is through the slow release of formaldehyde. atamanchemicals.comwikipedia.org This process occurs via hydrolysis, a chemical breakdown reaction involving water. one.organicresearchgate.net The core structure of Quaternium-15, which includes a hexamethylenetetramine (methenamine) moiety, is key to this function. nih.govatamanchemicals.com

Chemical Pathways: The release of formaldehyde from Quaternium-15 is understood to occur through acid hydrolysis, in a process similar to the Delepine reaction. wikipedia.orgatamanchemicals.com In the presence of water, the compound hydrolyzes, breaking down to yield formaldehyde and other degradation products, including ammonium (B1175870) cations. industrialchemicals.gov.au When formaldehyde is in a dilute aqueous solution, it reacts with water to form methylene (B1212753) glycol. nih.gov

Kinetic Influencing Factors: The rate at which Quaternium-15 releases formaldehyde is not constant and is significantly influenced by several factors within its environment:

pH: The pH of the solution is a critical determinant. At low pH values (acidic conditions), Quaternium-15 is expected to undergo hydrolysis more readily, leading to a significant release of formaldehyde. wikipedia.orgatamanchemicals.com Studies have shown that the degradation is slower at neutral and alkaline pH, with calculated half-lives of 13 days at pH 7 and 26 days at pH 9, compared to 6.3 days at pH 5. nih.gov

Temperature: Higher temperatures accelerate the rate of formaldehyde release. safecosmetics.orgnih.gov Research has demonstrated that increased storage temperature leads to a greater amount of formaldehyde being liberated from formaldehyde-releasing preservatives over time. safecosmetics.orgresearchgate.netmdpi.com

Product Matrix: The specific formulation or "matrix" in which Quaternium-15 is incorporated has a substantial impact on formaldehyde release. nih.govmdpi.com Studies have found that preservatives in cosmetic matrices generally release less formaldehyde than they do in simple aqueous or organic solutions. nih.govresearchgate.net The interactions with other ingredients in a complex formulation can either stabilize the molecule or alter the chemical environment, thereby affecting the hydrolysis rate. taylorandfrancis.com For instance, the presence of aqueous matrices tends to result in the highest release of formaldehyde for most releasers, although Quaternium-15 and imidazolidinyl urea (B33335) are exceptions. nih.gov

Interactive Data Table: Factors Affecting Formaldehyde Release from Quaternium-15

| Factor | Condition | Effect on Formaldehyde Release Rate | Citation |

| pH | Low (Acidic) | Increased | wikipedia.orgatamanchemicals.com |

| Neutral to High (Alkaline) | Decreased | nih.gov | |

| Temperature | High | Increased | safecosmetics.orgnih.govmdpi.com |

| Low | Decreased | safecosmetics.orgnih.govmdpi.com | |

| Matrix | Simple Aqueous Solution | Generally High Release | nih.gov |

| Complex Cosmetic Formulation | Release is often reduced and matrix-specific | nih.govresearchgate.net |

Nitrosamine Formation Pathways Initiated by Quaternium-15

Quaternium-15 has the potential to act as a nitrosating agent, contributing to the formation of nitrosamines, which are compounds of toxicological concern. atamanchemicals.comtoxno.com.aunih.gov This reaction can occur when Quaternium-15 is present in formulations containing secondary or tertiary amines or amides, along with a source of nitrite (B80452) ions. one.organictoxno.com.aucir-safety.org

Chemical Interactions with Organic and Inorganic Matrices

Quaternium-15 is a reactive molecule that can interact with various components within a product formulation. As a quaternary ammonium salt, it possesses a cationic charge and surfactant properties, which govern its interactions. atamanchemicals.comlesielle.com

Organic Interactions: In cosmetic and personal care products, Quaternium-15 coexists with a wide array of organic molecules. It can be incompatible with certain protein-based materials, particularly at higher concentrations. taylorandfrancis.com Its preservative efficacy can be synergistic when combined with other preservatives like parabens. safecosmetics.org However, its reactivity also means it can be deactivated by or react with other organic ingredients, which can affect its stability and preservative function.

Inorganic Interactions: Quaternium-15 is used in diverse industrial applications, including paints, polishes, and metalworking fluids, where it interacts with inorganic materials. atamanchemicals.comdermnetnz.org Its stability can be compromised by strong oxidizing agents. atamanchemicals.com The amphiphilic nature of quaternary ammonium compounds allows them to intercalate into surfaces, a property relevant in formulations like liquid floor polishes and adhesives. researchgate.netfrontiersin.org

Chemical Basis of Biocidal Activity against Microorganisms

The biocidal activity of Quaternium-15 is primarily attributed to two synergistic chemical features: its nature as a quaternary ammonium compound (QAC) and its ability to release formaldehyde. wikipedia.orgatamanchemicals.com

Formaldehyde Release: As detailed previously, Quaternium-15 slowly hydrolyzes to release formaldehyde. wikipedia.orgatamanchemicals.com Formaldehyde is a potent, broad-spectrum biocide that kills microorganisms like bacteria, fungi, and yeast by cross-linking proteins and nucleic acids (DNA, RNA), which disrupts essential cellular functions and leads to cell death. nih.gov

Quaternary Ammonium Structure: The inherent structure of Quaternium-15 as a QAC contributes significantly to its antimicrobial action. researchgate.netfrontiersin.org QACs are cationic surfactants with an amphiphilic structure. researchgate.netfrontiersin.org This structure allows them to adsorb onto and intercalate into the negatively charged surfaces of microbial cell membranes. researchgate.netfrontiersin.org This interaction disrupts the membrane's integrity, creating pores and leading to the leakage of essential cytoplasmic components, ultimately causing cell lysis and death. ontosight.ai

The combination of these two mechanisms—membrane disruption by the QAC structure and intracellular damage from the released formaldehyde—provides Quaternium-15 with effective and broad-spectrum antimicrobial properties. atamanchemicals.com It is noted to be more active against bacteria than against yeasts and molds. atamanchemicals.com However, some microorganisms have demonstrated the ability to adapt and develop resistance to Quaternium-15. taylorandfrancis.com

Environmental Chemistry and Transformation of Quaternium 15

Identification and Characterization of Environmental Transformation Products of Quaternium-15

The degradation of Quaternium-15 results in several transformation products. A key product of its hydrolysis is formaldehyde (B43269). wikipedia.orgnih.gov Formaldehyde itself is considered readily biodegradable in the environment. mst.dkwrc.org.za Other identified degradates include the HCl salt of hexamethylenetetramine, cis- and trans-3-chloroallylamines, and 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane. nih.gov

Bioaccumulation Mechanisms of Quaternium-15 in Environmental Systems

The potential for Quaternium-15 to bioaccumulate in aquatic organisms is considered low based on its chemical properties. nih.govchemicalbook.com An estimated Bioconcentration Factor (BCF) of 3 was calculated for fish, using a log Kow (octanol-water partition coefficient) of -0.10. nih.govchemicalbook.com According to standard classification schemes, this low BCF value suggests that the potential for bioconcentration is low. nih.govchemicalbook.com

Despite the low calculated potential, Quaternium-15 is known to persist in the environment and has been detected in marine organisms like the mussel Mytilus galloprovincialis. nih.govmdpi.com A potential mechanism for its presence in such organisms is related to its sorption behavior. As filter-feeding organisms, mussels can bioaccumulate chemicals that are adsorbed onto fine particles suspended in the water column. mdpi.com This indicates that while direct bioconcentration from water may be low, accumulation through the ingestion of contaminated particulate matter is a possible pathway. researchgate.netmdpi.com

Ecological Chemical Interactions and Biogeochemical Cycling of Quaternium 15

Mechanisms of Quaternium-15 Interaction with Model Aquatic Organisms at Cellular and Molecular Levels

Studies on model aquatic organisms, such as the marine invertebrate Mytilus galloprovincialis, have provided insights into the cellular and molecular mechanisms through which Quaternium-15 exerts its effects.

Exposure to Quaternium-15 has been demonstrated to significantly impact the cellular health of aquatic organisms. In the marine mussel Mytilus galloprovincialis, the compound causes a marked decrease in the viability of haemocytes, which are crucial components of the invertebrate immune system. nih.gov Similarly, a significant reduction in the viability of digestive gland cells has been observed following exposure. nih.gov This impairment of cell viability indicates that Quaternium-15 can compromise fundamental physiological processes. mdpi.com The compound's lipophilic nature may allow it to be absorbed by aquatic organisms, potentially disrupting cell membrane integrity and leading to cytotoxicity. nih.gov While direct studies on the modulation of phagocytosis activity are limited, the dramatic reduction in haemocyte viability strongly suggests a compromised immune defense capability, as these cells are integral to phagocytic processes.

Quaternium-15 exposure induces significant oxidative stress in aquatic invertebrates. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to counteract them with antioxidant defenses. nih.gov In Mytilus galloprovincialis, exposure to sub-lethal concentrations of Quaternium-15 leads to an increase in the production of radical species. nih.gov This is further evidenced by elevated concentrations of Thiobarbituric Acid Reactive Species (TBARS), which are indicators of lipid peroxidation and cellular damage caused by oxidative stress. nih.gov To combat this, the organism's antioxidant systems are activated. nih.gov The increased presence of Heat Shock Protein 70 (Hsp70) in the hepatopancreas is another key indicator of a cellular stress response, as Hsp70 plays a role in protein folding and repair, protecting cells from stress-induced damage. nih.gov These findings suggest that Quaternium-15 jeopardizes the antioxidant defense systems of aquatic organisms. nih.gov

At the molecular level, Quaternium-15 alters the expression of genes related to cellular homeostasis and stress. In Mytilus galloprovincialis, exposure leads to the modulation of gene expression for several key antioxidant enzymes. nih.gov Specifically, the expression of genes such as Superoxide Dismutase (SOD) and Catalase (Cat) is altered in the digestive gland and gills. nih.gov SOD and Cat are critical enzymes in the detoxification of reactive oxygen species. The impairment of digestive gland cell function is corroborated by these changes in gene expression. nih.gov Furthermore, the expression of genes for Hsp70 and Cytochrome P450 family 4 (CYP4Y1), which are involved in stress response and detoxification of foreign compounds, is also modulated. nih.gov These alterations in gene expression in vital organs like the gills and digestive gland reflect a systemic response to the chemical stress imposed by Quaternium-15, impairing the organism's functionality. nih.gov

Quaternium-15 demonstrates significant embryotoxicity in various aquatic vertebrate models, including the fish species Cyprinus carpio (Common Carp) and Danio rerio (Zebrafish), and the amphibian Xenopus laevis (African Clawed Frog). nih.gov Exposure during embryonic stages leads to a range of developmental disruptions.

Key embryotoxic effects observed across these model organisms include:

Increased Mortality : Significant mortality rates were observed, particularly at higher concentrations (20 and 25 mg/L), where all embryos died within 96 hours of exposure. nih.gov

Delayed Hatching : A noticeable delay in the hatching of C. carpio and D. rerio embryos was recorded compared to control groups. nih.gov

Developmental Malformations : The incidence of physical abnormalities was a prominent effect in all three species. nih.gov Observed malformations included pericardial edema (fluid accumulation around the heart), hematomas, lack of tail detachment, and general body malformations. researchgate.net

Reduced Heartbeat Rate : A significant decrease in the heartbeat rate was noted in the fish models, indicating physiological distress. nih.gov

These findings highlight the negative interaction between Quaternium-15 and the critical processes of embryonic development in aquatic vertebrates. nih.gov

Table 1: Embryotoxicity Endpoints of Quaternium-15 on Aquatic Model Organisms

Summary of key findings from a 96-hour exposure study on three different aquatic species.

| Model Organism | Observed Effects | Concentration Range Studied | Source |

|---|---|---|---|

| Cyprinus carpio (Common Carp) | Significant mortality, delayed hatching, malformations (pericardial edema, hematoma), decreased heartbeat rate. | 1, 5, 10, 15, 20, 25 mg/L | nih.gov |

| Danio rerio (Zebrafish) | Significant mortality, delayed hatching, malformations (pericardial edema, tail malformation), decreased heartbeat rate. | 1, 5, 10, 15, 20, 25 mg/L | nih.gov |

| Xenopus laevis (African Clawed Frog) | Significant mortality, malformations (body malformation, pericardial edema, absent tail). | 1, 5, 10, 15, 20, 25 mg/L | nih.gov |

Chemical Influences of Quaternium-15 on Microbial Community Structure and Antimicrobial Resistance Development in Environmental Contexts

As a quaternary ammonium (B1175870) compound (QAC), Quaternium-15 possesses antimicrobial properties. atamanchemicals.com Its release into the environment can act as a selective pressure on microbial communities, potentially leading to changes in community structure and the development of antimicrobial resistance. While some microorganisms are capable of degrading QACs, this ability is dependent on factors such as the concentration and specific type of the compound.

The introduction of QACs into a microbial environment can lead to shifts in the community, favoring the survival of resistant strains. Sub-lethal concentrations of QACs have been shown to induce antimicrobial resistance in several bacterial species. This is a significant concern as some resistance mechanisms are common to both biocides and antibiotics, such as the increased expression of efflux pumps that can expel multiple types of antimicrobial compounds from the bacterial cell. The selective stress from biocides like Quaternium-15 may therefore contribute to the increased occurrence of antibiotic-resistant bacteria.

Role of Quaternium-15 in Biogeochemical Cycling of Nitrogen and Chlorine in Ecosystems

Direct research on the specific role of Quaternium-15 in the biogeochemical cycling of nitrogen and chlorine is limited. However, its chemical structure provides a basis for understanding its potential contribution upon degradation in the environment.

Quaternium-15 is the chloroallyl chloride salt of hexamethylenetetramine (C₉H₁₆Cl₂N₄). wikipedia.orgdermnetnz.org This structure inherently contains both nitrogen, within the hexamethylenetetramine core, and chlorine, as a chloroallyl group and a chloride salt.

Nitrogen Cycling : Upon microbial or chemical degradation, the hexamethylenetetramine structure would release nitrogen into the ecosystem. This nitrogen could be in the form of ammonia or other nitrogenous organic compounds. Once released, these compounds can enter the broader biogeochemical nitrogen cycle. They could be utilized by microorganisms, undergo nitrification (conversion of ammonia to nitrate), or be subject to denitrification (conversion of nitrate to nitrogen gas), thereby influencing local nitrogen dynamics.

Chlorine Cycling : The degradation of Quaternium-15 would also release chlorine. The chloroallyl group would break down, and the chloride ion would be liberated into the aqueous environment. Chloride (Cl⁻) is the most common and mobile form of chlorine in the biosphere. Its release from Quaternium-15 would contribute to the local pool of dissolved chloride, which is a fundamental component of the chlorine cycle, influencing the salinity and ionic balance of aquatic systems.

Therefore, while Quaternium-15 is primarily recognized as a preservative, its ultimate fate in the environment involves the breakdown of its constituent parts, which can then participate in the natural biogeochemical cycles of nitrogen and chlorine.

Regulatory Science and Policy from a Chemical Perspective

Chemical Classification and Categorization Frameworks for Quaternium-15

The classification of Quaternium-15 varies across different regulatory frameworks, reflecting diverse approaches to hazard identification. In the European Union, the European Chemicals Agency (ECHA) has received notifications classifying the substance with significant hazard warnings. europa.eu According to company notifications to ECHA, the substance is considered toxic if swallowed, toxic in contact with skin, causes serious eye irritation, skin irritation, and may cause an allergic skin reaction. europa.eu

Formaldehyde (B43269), which Quaternium-15 releases, is classified by the EU's CLP Regulation as a carcinogen (category 1B) and a skin sensitizer (B1316253) (Category 1). cosmeservice.comcriticalcatalyst.com This classification of formaldehyde heavily influences the regulatory view of formaldehyde-releasing preservatives.

The table below summarizes the GHS hazard classifications for Quaternium-15 based on notifications to ECHA. nih.gov

Scientific Basis for Chemical Management Strategies of Quaternium-15

The primary scientific rationale for managing Quaternium-15 is its function as a formaldehyde-releasing preservative. byrdie.comsafecosmetics.org Formaldehyde is effective at preventing microbial contamination in water-based products, thereby protecting them from spoilage and ensuring consumer safety from harmful microorganisms. kao.comscielo.br The management strategy, therefore, aims to balance the antimicrobial efficacy against the potential health risks associated with formaldehyde exposure, particularly skin sensitization. drugbank.comsafecosmetics.org

Regulatory bodies worldwide evaluate the safety of formaldehyde-releasing preservatives, establishing limits on their use based on scientific assessments. kao.com In the EU, while formaldehyde itself is banned from intentional addition to cosmetics, certain formaldehyde-releasing substances are permitted within specific concentration limits and require warning labels. cosmeservice.comeuropa.eu This approach acknowledges their preservative function while aiming to protect sensitized individuals. europa.eu

A key aspect of management is setting concentration thresholds. For years, the EU required a "contains formaldehyde" warning if the concentration of released formaldehyde exceeded 0.05% (500 ppm). cosmeservice.comeuropa.eu However, based on a Scientific Committee on Consumer Safety (SCCS) opinion that this level was insufficient to protect sensitized consumers, the threshold was significantly lowered. cosmeservice.comeuropa.eu As of July 2024, a "releases formaldehyde" warning is mandatory on products where the total concentration of released formaldehyde exceeds 0.001% (10 ppm). criticalcatalyst.combelabservices.com

Academic Perspectives on International and National Regulatory Divergence in Chemical Assessment of Quaternium-15

Significant divergence exists in the regulation of Quaternium-15 between major markets like the European Union and the United States, which is a subject of academic and industry discussion. wikipedia.orgfecc.org The EU has adopted a more precautionary approach, ultimately banning Quaternium-15 from use in cosmetic products since 2017. wikipedia.orgcosmeticsinfo.orgatamanchemicals.com This decision was influenced by the classification of the cis-isomer of Quaternium-15 as a CMR (Carcinogenic, Mutagenic, or toxic for Reproduction) substance of category 2 and an SCCS opinion that its safety for use in cosmetics could not be established based on the available data. europa.eu

In contrast, the United States, under the guidance of the CIR, permits its use at concentrations up to 0.2%. cosmeticsinfo.orgsafecosmetics.org The CIR's assessment concluded this level is safe, despite noting rising sensitization rates in North America. nih.govcosmeticsinfo.org This difference highlights a fundamental divergence in regulatory philosophy: the EU's hazard-based approach versus the U.S.'s risk-based assessment for this specific ingredient. fecc.orgmdpi.com The EU's framework for cosmetics is generally considered "ingredients risk-based," but for substances classified as CMR, a more hazard-focused prohibition applies unless specific, stringent conditions for exemption are met. europa.eumdpi.com

Canada's approach appears to be evolving. A draft risk assessment under the Chemicals Management Plan proposed that Quaternium-15 may pose a risk to infants, toddlers, and children when used daily in products like body moisturizers and sunscreens. canada.ca This suggests a more targeted, exposure-based evaluation that considers vulnerable populations. canada.ca

The table below illustrates the differing regulatory statuses and limits for Quaternium-15 in cosmetic products across different regions.

Methodological Approaches to Chemical Risk Assessment within Regulatory Science for Quaternium-15

The risk assessment of Quaternium-15 involves several methodological steps, including hazard identification, exposure assessment, and risk characterization. Regulatory bodies like the SCCS in Europe and the CIR in the U.S. review a wide range of toxicological data. cosmeticsinfo.orgeuropa.eu

Key studies evaluated include:

Dermal and Oral Toxicity: Animal studies have investigated the effects of single and repeated doses. Little systemic toxicity was reported in most studies. nih.gov

Skin Sensitization: Patch tests in humans are a crucial tool for assessing allergic contact dermatitis. wikipedia.orgresearchgate.net An increase in the frequency of sensitization in North America compared to Europe has been a significant finding influencing risk assessments. nih.gov

Genotoxicity and Carcinogenicity: Quaternium-15 was found not to be genotoxic in some evaluations. cosmeticsinfo.org However, concerns about its potential carcinogenicity stem from its identity as a formaldehyde-releaser, as formaldehyde is a known carcinogen. byrdie.comwomensvoices.org Some critiques have noted a lack of direct cancer studies on Quaternium-15 itself in past safety assessments. womensvoices.org

Developmental Toxicity: Studies in rats found Quaternium-15 to be an oral teratogen at high doses but not a dermal teratogen at levels relevant to cosmetic exposure. nih.gov

Exposure Assessment: Risk assessments consider the types of products Quaternium-15 is used in (e.g., rinse-off vs. leave-on), its concentration, and typical consumer usage patterns to estimate exposure levels. canada.caeuropa.eu

Table of Mentioned Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.